molecular formula C8H6BrClF2O2 B8133501 3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene

3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene

Cat. No.: B8133501
M. Wt: 287.48 g/mol
InChI Key: MKXGPWSIGBZXJZ-UHFFFAOYSA-N
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Description

3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene is a polyhalogenated aromatic compound This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with methoxymethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene can be achieved through various methods, including electrophilic aromatic substitution and cross-coupling reactions. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Employed in Suzuki–Miyaura coupling.

    Electrophiles: Used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biphenyl derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene involves its interaction with molecular targets through various pathways. The presence of multiple halogen atoms and methoxymethoxy groups can influence its reactivity and binding affinity to different targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-chloro-4,5-difluoro-2-methoxymethoxy-benzene is unique due to the specific combination of halogen atoms and methoxymethoxy groups, which can impart distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

3-bromo-1-chloro-4,5-difluoro-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2O2/c1-13-3-14-8-4(10)2-5(11)7(12)6(8)9/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXGPWSIGBZXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C(=C1Br)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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